N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
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Overview
Description
N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic organic compound belonging to the quinazolinone family
Preparation Methods
Synthetic Routes: The synthesis of N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves a multi-step reaction process:
Formation of 6-bromoquinazolinone: : This typically starts with the bromination of quinazolinone, using reagents such as bromine or N-bromosuccinimide in an appropriate solvent.
Introduction of the butanamide moiety: : This involves a coupling reaction between the 6-bromoquinazolinone and a butanoic acid derivative, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In industrial settings, the production of this compound is typically scaled up using batch or continuous flow processes, ensuring higher yield and purity. These methods often employ automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: : It can be reduced using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: : The bromine atom in the quinazolinone ring is reactive towards nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in dry ether or methanol are frequently used.
Substitution: : Nucleophiles like amines, thiols, or hydroxides are used under basic conditions.
Oxidation: : Various oxidized derivatives depending on the conditions.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide has diverse applications in scientific research:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Studies its interaction with various biological targets for drug development.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity and thus exerting its effects. The quinazolinone moiety is often involved in key interactions within these pathways.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide stands out due to the unique combination of bromine and benzyl groups. Similar compounds include:
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid: : Lacks the benzyl group.
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the bromine atom.
Properties
IUPAC Name |
N-benzyl-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c20-14-8-9-16-15(11-14)18(25)23(19(26)22-16)10-4-7-17(24)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUWDUKWKQNORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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